4-(Diethylamino)benzoic acid
Description
Significance and Research Context of 4-(Diethylamino)benzoic Acid
This compound, also known as p-(Diethylamino)benzoic acid, is an organic compound featuring a benzoic acid core substituted with a diethylamino group at the para (4-) position. nih.gov Its molecular structure, with both an acidic carboxylic group and a tertiary amine group, imparts unique chemical properties that are the basis for its wide-ranging applications in research.
Overview of Key Research Domains Involving this compound
The distinct properties of this compound have made it a valuable tool in several key areas of academic and industrial research:
Photochemistry and Polymer Science: It is a crucial component in photoinitiator systems for UV and LED curing processes. hampfordresearch.com
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and functional materials. researchgate.net
Analytical Chemistry: The compound's fluorescent properties are utilized in the development of analytical methods. biosynth.com
Materials Science: It is investigated for its potential to be incorporated into polymers and dyes. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₂ | biosynth.com |
| Molecular Weight | 193.24 g/mol | biosynth.comsigmaaldrich.com |
| Melting Point | 192-193 °C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 5429-28-7 | biosynth.comsigmaaldrich.com |
Detailed Research Findings
Photochemistry and Polymer Chemistry
In the field of photochemistry, this compound and its derivatives are extensively studied for their role as co-initiators in photopolymerization reactions. These reactions are fundamental to UV curing technologies used in coatings, adhesives, and dental materials. hampfordresearch.comiucr.org
Specifically, esters of 4-(dimethylamino)benzoic acid, such as ethyl-4-(dimethylamino)benzoate (EDAB), are used as tertiary amine synergists in combination with Type II photoinitiators like camphorquinone. hampfordresearch.com In these systems, the amine synergist participates in an electron transfer process, which helps to mitigate oxygen inhibition, a common issue in radical polymerization. hampfordresearch.com Research has shown that the inclusion of N,N-dimethylaniline derivatives, including 4-(dimethylamino)benzoic acid (DMABA), in dental bonding liners leads to good polymerization and adhesion to dentin. nih.gov Studies have also explored the efficiency of various photoinitiator systems, indicating that the choice of amine can be crucial for optimizing the performance of the photopolymerization process. researchgate.net
The compound's structure is also relevant in polymer chemistry beyond photoinitiation. Benzoic acid derivatives can be used as monomers or additives to synthesize polymers with specific properties, such as enhanced thermal stability.
Organic Synthesis and Material Science
This compound serves as a valuable precursor in organic synthesis. The carboxylic acid and the amine functionalities allow for a variety of chemical transformations, enabling the creation of more complex molecules. For instance, it can undergo esterification and other reactions to form derivatives with specific functionalities.
In materials science, there is interest in incorporating compounds like 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid into polymer matrices or using them as dyes due to their chromophoric properties. smolecule.com The synthesis of such compounds often starts from precursors like 4-(diethylamino)benzaldehyde (B91989), highlighting the importance of the core 4-(diethylamino)phenyl structure. smolecule.com Furthermore, organotin(IV) complexes derived from this compound have been synthesized and characterized, demonstrating the versatility of this acid in coordination chemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTUARMNSFFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063877 | |
| Record name | Benzoic acid, 4-(diethylamino)- | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-28-7 | |
| Record name | 4-(Diethylamino)benzoic acid | |
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| Record name | Benzoic acid, 4-(diethylamino)- | |
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| Record name | 4-(Diethylamino)benzoic acid | |
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| Record name | Benzoic acid, 4-(diethylamino)- | |
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| Record name | Benzoic acid, 4-(diethylamino)- | |
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| Record name | 4-(diethylamino)benzoic acid | |
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| Record name | 4-(Diethylamino)benzoic acid | |
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Synthetic Methodologies and Chemical Transformations of 4 Diethylamino Benzoic Acid
Advanced Synthetic Approaches to 4-(Diethylamino)benzoic Acid and its Precursors
The synthesis of this compound and its key precursors, such as 4-(diethylamino)benzaldehyde (B91989), can be achieved through several advanced methodologies that offer advantages in terms of yield, purity, and environmental impact.
One notable precursor, 4-(diethylamino)benzaldehyde, is synthesized via nucleophilic aromatic substitution. This involves the reaction of 4-fluorobenzaldehyde (B137897) with diethylamine. The electron-withdrawing nature of the aldehyde group facilitates the substitution of the fluorine atom by the amine. acs.org Another approach is the Vilsmeier-Haack reaction, which treats a substituted aniline (B41778) like N,N-diethylaniline with phosphorus oxychloride and dimethylformamide to generate the benzaldehyde (B42025). smolecule.com
A more complex derivative, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, is synthesized through a molten-state reaction, which is presented as a green and environmentally friendly process. This method involves heating 3-N,N-diethylaminophenol with phthalic anhydride (B1165640) in the absence of a large volume of solvent. google.com The reaction proceeds at temperatures between 100-130°C, leading to a solid product which can be further purified. This approach significantly reduces the use of hazardous solvents like toluene (B28343). google.com
Table 1: Synthesis of this compound Precursors and Derivatives
| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-(Piperidin-1-yl)benzaldehyde | 4-Fluorobenzaldehyde, Piperidine | 100°C, 24 h | 66.7% | nih.gov |
| 4-(Dipropylamino)benzaldehyde | 4-Fluorobenzaldehyde, Dipropylamine | 100°C, 48 h | 56% | nih.gov |
| 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 3-N,N-Diethylaminophenol, Phthalic anhydride | Molten state reaction at 115°C, 4h; then NaOH | 90.4% | google.com |
Derivatization Strategies for Functional Enhancement of this compound
This compound serves as a versatile scaffold that can be chemically modified to enhance its functionality. These derivatization strategies, including esterification, acylation, and condensation reactions, yield a wide range of compounds with tailored properties.
Esterification Reactions (e.g., Methyl 4-(diethylamino)benzoate)
Esterification is a common transformation of this compound, often employed to create derivatives for various applications. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, methyl 4-(diethylamino)benzoate can be prepared by refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid. researchgate.net
Alternative methods for synthesizing esters like ethyl 4-(diethylamino)benzoate involve a two-step sequence starting from 4-nitrobenzoic acid. The acid is first esterified with ethanol (B145695), and the resulting nitro ester is subsequently reduced, for example, using a Pd/C catalyst, to yield the final amino-ester product. google.com Organotin(IV) complexes derived from this compound have also been synthesized, showcasing the versatility of the carboxylate group. academicjournals.orgresearchgate.net
Table 2: Esterification of 4-(Dialkylamino)benzoic Acid
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl 4-(dimethylamino)benzoate (B8555087) | 4-(Dimethylamino)benzoic acid, Methanol | Sulfuric acid, Reflux | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | 4-Nitrobenzoic acid, Absolute ethanol | Solid catalyst, Reflux with water separation, then Pd/C hydrogenation | High | google.com |
| Pentyl 4-(dimethylamino)benzoate | 4-(Dimethylamino)benzoic acid, Pentanol | Sulfuric acid, Toluene, Reflux at 110-120°C for 6-8 hours | 60-70% |
Acylation of Amines Utilizing this compound Derivatives
To facilitate the acylation of amines, this compound is typically converted into a more reactive derivative, such as an acyl chloride or an activated ester. The corresponding acyl chloride, 4-(diethylamino)benzoyl chloride, can be synthesized by treating the acid with a chlorinating agent like thionyl chloride. This acyl chloride is a highly reactive intermediate that readily acylates primary and secondary amines to form amides.
Another effective strategy involves the formation of N-hydroxysuccinimide (NHS) esters. For example, 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester reagents have been developed to react specifically with the primary amine groups of lipids, such as glycerophosphoethanolamine (B1239297) (PE). nih.gov This reaction, often carried out at elevated temperatures (e.g., 60°C), results in the formation of a stable amide bond, tagging the lipid with the aminobenzoic acid moiety. nih.gov
Table 3: Amine Acylation with 4-(Dialkylamino)benzoic Acid Derivatives
| Acylating Agent | Amine Substrate | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)benzoyl chloride | Salicylamide | Not specified | N-Benzoyl-2-hydroxybenzamide | nih.gov |
| 4-(Dimethylamino)benzoic acid-d4 NHS ester | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (PE lipid) | 60°C for 1 hour in ethanol/buffer | Amide-tagged PE lipid | nih.gov |
| 4-(Dimethylamino)benzoyl chloride | General amines and alcohols | Not specified | Amides and Esters |
Formation of Benzotriazole (B28993) Esters from this compound
Benzotriazole esters are stable, isolable, and effective acylating agents. The synthesis of 4-diethylamino-benzoic acid benzotriazol-1-yl ester provides a clear example of this derivatization. The reaction is achieved by condensing this compound with a coupling agent in the presence of a base. nih.gov
A standard procedure utilizes 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent and N,N-diisopropylethylamine (DIEA) as the base in a solvent like dimethylformamide (DMF). The reaction proceeds at room temperature, and the resulting benzotriazole ester can be purified by column chromatography. nih.gov These esters have been investigated as potential enzyme inhibitors, where they can act via irreversible acylation of active site residues. nih.gov
Table 4: Synthesis of 4-Diethylamino-Benzoic Acid Benzotriazol-1-yl Ester
| Reactant | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound | HBTU (1.1 equiv.), DIEA (1.1 equiv.) | Not specified (likely DMF) | 92% | nih.gov |
Schiff Base Condensation Involving this compound Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.com Derivatives of the this compound scaffold, particularly the corresponding aldehyde, are common substrates for these reactions. For example, 4-(diethylamino)benzaldehyde readily undergoes condensation with various primary amines and hydrazides. smolecule.comtandfonline.com
The synthesis of a Schiff base from 4-(N,N-dimethylamino)benzaldehyde and aniline has been reported to occur in ethanol with a catalytic amount of acetic acid, yielding the corresponding imine as an orange solid. unila.ac.id Similarly, Schiff bases have been prepared by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with hydrazides like 4-nitrobenzohydrazide (B182513) and 4-methoxybenzohydrazide. tandfonline.com Another green synthesis approach involves the reaction between 4-(diethylamino)benzaldehyde and 4-aminobenzoic acid using ultrasound, which minimizes reaction time and energy consumption. rdd.edu.iq
Table 5: Schiff Base Formation from 4-(Dialkylamino)benzaldehyde
| Aldehyde Reactant | Amine Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde (B131446) | Aniline | Ethanol, Acetic acid catalyst, Reflux for 45 min | (E)-N,N-dimethyl-4-((phenylimino)methyl)aniline | unila.ac.id |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | 4-Nitrobenzohydrazide | Condensation reaction | Hydrazone Schiff Base | tandfonline.com |
| 4-(Diethylamino)benzaldehyde | 4-Aminobenzoic acid | Ultrasound or Mechanosynthesis | 4-((4-(diethylamino)benzylidene)amino)benzoic acid | rdd.edu.iq |
Coordination Chemistry and Metal Complexation Studies of 4 Diethylamino Benzoic Acid
Synthesis and Characterization of Metal-Organic Frameworks and Coordination Compounds Derived from 4-(Diethylamino)benzoic Acid
The carboxylate functionality of this compound serves as a primary site for coordination with metal ions, leading to the formation of a variety of metal-organic compounds. The synthesis typically involves the reaction of the acid with a corresponding metal salt, oxide, or hydroxide (B78521).
Organotin(IV) Carboxylate Complexes of this compound
Organotin(IV) complexes of this compound have been synthesized and characterized, revealing a range of structural motifs depending on the organic substituents on the tin atom. researchgate.net
A series of diorganotin(IV) and triorganotin(IV) carboxylates have been successfully synthesized. researchgate.net The general approach involves the reaction of a diorganotin(IV) oxide or a triorganotin(IV) hydroxide with this compound. researchgate.net
For example, bis{4-(diethylamino)benzoato}dimethyltin(IV) (1) and bis{4-(diethylamino)benzoato}dibutyltin(IV) (2) are synthesized by refluxing the corresponding diorganotin(IV) oxide with the acid in a 1:2 molar ratio in ethanol (B145695). researchgate.net Similarly, the triorganotin(IV) derivative, 4-(diethylamino)benzoatotriphenyltin(IV) (4), is prepared by reacting triphenyltin(IV) hydroxide with the acid in a 1:1 molar ratio in acetonitrile (B52724) under reflux. researchgate.net
These reactions result in the formation of monomeric complexes where the carboxylate ligand coordinates to the organotin(IV) moiety. researchgate.net Spectroscopic data, including infrared (FTIR) and nuclear magnetic resonance (¹H, ¹³C, & ¹¹⁹Sn NMR), confirm that coordination occurs through the oxygen atoms of the carboxylate group. researchgate.netugr.es
Table 1: Synthesized Organotin(IV) Derivatives of this compound
| Compound Number | Chemical Formula | Reactants | Molar Ratio (Metal:Ligand) | Solvent |
|---|---|---|---|---|
| 1 | {4-[N(C₂H₅)₂]C₆H₄COO}₂(CH₃)₂Sn | Dimethyltin(IV) oxide, this compound | 1:2 | Ethanol |
| 2 | {4-[N(C₂H₅)₂]C₆H₄COO}₂(C₄H₉)₂Sn | Dibutyltin(IV) oxide, this compound | 1:2 | Ethanol |
| 4 | 4-[N(C₂H₅)₂]C₆H₄COO(C₆H₅)₃Sn | Triphenyltin(IV) hydroxide, this compound | 1:1 | Acetonitrile |
Data sourced from Australian Journal of Basic and Applied Sciences, 4(6): 1383-1390, 2010. researchgate.net
In addition to monomeric structures, this compound can form more complex organodistannoxane dimers. The complex [{4-[N(C₂H₅)₂]C₆H₄COO(C₄H₉)₂Sn}₂O]₂ (3) is synthesized by heating a 1:1 molar mixture of dibutyltin(IV) oxide and this compound in ethanol. researchgate.net
The structure of this dimer is characterized by a central Sn₄O₂ core. ugr.es Analysis using ¹¹⁹Sn NMR spectroscopy reveals two distinct signals, which indicates the presence of two different coordination environments for the tin atoms within the same molecule. researchgate.netugr.es These environments are identified as five- and six-coordinated tin centers, a hallmark of the organodistannoxane dimer structure. researchgate.netugr.es
Lead(II) Complexes of this compound
While specific synthesis reports for lead(II) complexes with this compound are not extensively detailed in the surveyed literature, the formation of such complexes is anticipated based on the known coordination chemistry of lead(II) with other benzoate (B1203000) derivatives. mdpi.comnih.gov The general synthetic strategy involves the reaction of a lead(II) salt, such as lead(II) acetate (B1210297) trihydrate, with the corresponding benzoic acid derivative in a suitable solvent like DMSO or water. mdpi.comnih.gov
For instance, complexes like [Pb(2MeOBz)₂]n and [Pb(2MeOBz)₂(H₂O)]n have been prepared from lead(II) acetate and 2-methoxybenzoic acid. mdpi.com The solvent has been shown to play a crucial role, with water promoting the incorporation of aqua ligands into the coordination sphere, which can significantly alter the final structure from a 2D to a 1D coordination polymer. nih.gov It is proposed that lead(II) complexes with 4-(diethylamino)benzoate would likely form with a tetrahedral geometry. ugr.es The oxophilic nature of the Pb(II) cation makes it highly receptive to coordination by carboxylate ligands. nih.gov
Complexation with Other Transition and Main Group Metal Ions
This compound and its analogues readily form complexes with a variety of transition and main group metals.
A notable example is the manganese(II) complex, catena-Poly[[[diaquabis[4-(diethylamino)benzoato-κO]manganese(II)]-μ-aqua] dihydrate], with the formula {[Mn(C₁₁H₁₄NO₂)₂(H₂O)₃]·2H₂O}n. mdpi.comresearchgate.net In this polymeric structure, two independent Mn(II) atoms are coordinated by two 4-(diethylamino)benzoate (DEAB) anions and water molecules. mdpi.comresearchgate.net Specifically, two DEAB anions and two water molecules form the basal plane, and a bridging water molecule coordinates in the apical positions, linking the manganese atoms into polymeric chains. mdpi.com
With main group metals, the closely related 4-(dimethylamino)benzoic acid (DMAB) forms a centrosymmetric dimeric cadmium(II) complex, [Cd₂(C₉H₁₀NO₂)₄(C₆H₆N₂O)₂(H₂O)₂]. google.comdergipark.org.tr In this structure, each Cd(II) atom is seven-coordinated, chelated by the carboxylate groups of two DMAB anions, with two carboxyl groups bridging the two metal centers. google.comdergipark.org.tr Studies on the 4-(dimethylamino)benzoate (B8555087) complexes of Mn(II), Co(II), and Ni(II) show they can be synthesized by a substitution reaction with the sodium salt of the acid, often resulting in hydrated complexes with proposed octahedral geometries.
Ligand Coordination Modes and Geometries in this compound Complexes
The 4-(diethylamino)benzoate ligand exhibits diverse coordination behaviors, which dictates the final geometry of the metal complex. The carboxylate group is the primary coordination site and can bind to metal centers in several ways.
In the synthesized organotin(IV) complexes , the coordination geometry around the tin atom is highly dependent on the number and nature of the organic groups attached to it. For the triorganotin(IV) derivative, 4-[N(C₂H₅)₂]C₆H₄COO(C₆H₅)₃Sn, a four-coordinated, tetrahedral geometry is observed. ugr.es In contrast, the diorganotin(IV) complex, {4-[N(C₂H₅)₂]C₆H₄COO}₂(C₄H₉)₂Sn, features a six-coordinated tin atom. ugr.es The organodistannoxane dimer, [{4-[N(C₂H₅)₂]C₆H₄COO(C₄H₉)₂Sn}₂O]₂, presents the most complex arrangement, with both five- and six-coordinated tin atoms within the same structure. ugr.es In these tin complexes, the carboxylate anion can function as either a monodentate or a bidentate ligand to achieve these coordination numbers. ugr.es
For the manganese(II) polymer , {[Mn(C₁₁H₁₄NO₂)₂(H₂O)₃]·2H₂O}n, the 4-(diethylamino)benzoate ligand acts in a monodentate fashion, coordinating through a single oxygen atom (κO). mdpi.com This, along with coordinated water molecules (two terminal and one bridging), results in a slightly distorted octahedral coordination environment around each Mn(II) center. mdpi.com
In the case of the cadmium(II) dimer with the analogous dimethylamino ligand, [Cd₂(C₉H₁₀NO₂)₄(C₆H₆N₂O)₂(H₂O)₂], the carboxylate groups display both chelating and bridging bidentate coordination modes. google.comdergipark.org.tr This versatile binding allows each cadmium atom to achieve a seven-coordinate geometry, highlighting the flexibility of the benzoate ligand in accommodating the coordination preferences of different metal ions. google.comdergipark.org.tr
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Bis{4-(diethylamino)benzoato}dimethyltin(IV) |
| Bis{4-(diethylamino)benzoato}dibutyltin(IV) |
| [{4-[N(C₂H₅)₂]C₆H₄COO(C₄H₉)₂Sn}₂O]₂ |
| 4-(Diethylamino)benzoatotriphenyltin(IV) |
| Dimethyltin(IV) oxide |
| Dibutyltin(IV) oxide |
| Triphenyltin(IV) hydroxide |
| Lead(II) acetate trihydrate |
| [Pb(2MeOBz)₂]n |
| [Pb(2MeOBz)₂(H₂O)]n |
| 2-Methoxybenzoic acid |
| catena-Poly[[[diaquabis[4-(diethylamino)benzoato-κO]manganese(II)]-μ-aqua] dihydrate] |
| 4-(Dimethylamino)benzoic acid |
| [Cd₂(C₉H₁₀NO₂)₄(C₆H₆N₂O)₂(H₂O)₂] |
Carboxylate Coordination Behavior (Monodentate, Bidentate, Bridging)
The carboxylate group of this compound can coordinate to metal centers in several ways, including monodentate, bidentate, and bridging fashions. This flexibility allows for the formation of a variety of metal-organic architectures, from discrete molecules to polymeric chains.
In a study of a manganese(II) complex, the 4-(diethylamino)benzoate (DEAB) anions were found to act as monodentate ligands. researchgate.netiucr.org In this specific polymeric complex, {[Mn(C₁₁H₁₄NO₂)₂(H₂O)₃]·2H₂O}n, each manganese atom is coordinated to two DEAB anions and two water molecules in the basal plane. researchgate.netiucr.org The octahedral coordination is completed by a bridging water molecule in the axial positions, forming a polymeric chain. researchgate.netiucr.org
Organotin(IV) complexes of this compound have demonstrated both monodentate and bidentate coordination of the carboxylate anions. researchgate.net Spectroscopic data from infrared and NMR analyses confirmed that coordination occurs through the oxygen atoms of the carboxylate group. researchgate.netajbasweb.com The specific coordination mode influences the resulting geometry of the tin center, leading to four, five, or six-coordinated tin atoms depending on the substituents on the tin and the stoichiometry of the complex. researchgate.netajbasweb.com For instance, in one study, complex 2 ({4-[N(C₂H₅)₂]C₆H₄COO}₂(C₄H₉)₂Sn) was found to be six-coordinated, while complex 4 (4-[N(C₂H₅)₂]C₆H₄COO(C₆H₅)₃Sn) was four-coordinated. ajbasweb.com
The bridging coordination mode is also a key feature in the construction of polymeric structures. In the aforementioned manganese(II) complex, while the DEAB ligands themselves are monodentate, a water molecule acts as a bridge between manganese centers. researchgate.netiucr.org This highlights how co-ligands can work in concert with the primary ligand to build extended networks. The ability of the carboxylate group to bridge two metal centers directly is a common feature in coordination chemistry and contributes to the formation of stable, polymeric metal-organic frameworks.
Table 1: Coordination Behavior of this compound in Metal Complexes
| Metal Center | Coordination Mode of Carboxylate | Resulting Geometry/Structure | Reference(s) |
|---|---|---|---|
| Manganese(II) | Monodentate | Polymeric chain with bridging water molecules | researchgate.netiucr.org |
| Organotin(IV) | Monodentate and Bidentate | Four, five, or six-coordinated tin centers | researchgate.netajbasweb.com |
| General | Bridging | Polymeric structures | researchgate.netiucr.org |
Azomethine Nitrogen Coordination in Schiff Base Derivatives
Schiff bases derived from this compound introduce an additional coordination site: the azomethine nitrogen (–C=N–). This imine nitrogen is a key player in the chelation of metal ions, often in conjunction with another donor atom from the ligand to form a stable chelate ring.
In Schiff bases derived from the condensation of an aminobenzoic acid with an aldehyde or ketone, the azomethine nitrogen is a primary site for coordination to a metal ion. For example, in a Schiff base derived from 4-(N,N-dimethylamino)benzaldehyde and 2-aminobenzoic acid, the ligand coordinates to a Mn(II) ion in a bidentate fashion through the azomethine nitrogen and the deprotonated carboxylate oxygen. chemrj.org This is a common coordination pattern for this type of ligand. chemrevlett.com The formation of a stable five or six-membered ring upon chelation is a driving force for this coordination mode. chemrevlett.com
Similarly, Schiff base ligands prepared from 4-(diethylamino)salicylaldehyde (B93021) and various amines also demonstrate the crucial role of the azomethine nitrogen in coordination. In Ni(II), Cu(II), and Zn(II) complexes with a symmetrical tetradentate Schiff base ligand, the metal ion is coordinated by the ONNO donor sites, which include two azomethine nitrogens. researchgate.net The coordination of the azomethine nitrogen to the metal center is often confirmed by a shift in the C=N stretching frequency in the infrared spectra of the complexes compared to the free ligand. researchgate.net
The electronic properties of the substituents on the aromatic rings of the Schiff base can influence the donor strength of the azomethine nitrogen. The electron-donating diethylamino group at the para position of the benzaldehyde (B42025) moiety can increase the electron density on the azomethine nitrogen, potentially enhancing its coordination ability.
Table 2: Role of Azomethine Nitrogen in Coordination of Schiff Base Derivatives
| Schiff Base Derivative | Metal Ion(s) | Coordination Sites | Reference(s) |
|---|---|---|---|
| From 4-(N,N-dimethylamino)benzaldehyde and 2-aminobenzoic acid | Mn(II) | Azomethine nitrogen and deprotonated carboxylate oxygen | chemrj.orgchemrevlett.com |
| From 4-(diethylamino)salicylaldehyde and a diamine | Ni(II), Cu(II), Zn(II) | Two azomethine nitrogens and two phenolic oxygens (ONNO donor set) | researchgate.net |
| From 4-(dimethylamino)benzaldehyde (B131446) and S-benzyldithiocarbazate | Ni(II), Cu(II), Zn(II) | Azomethine nitrogen and thiolate sulfur | researchgate.net |
Influence of Ligand Structure and Substituents on Coordination Stereochemistry
The steric bulk of the diethylamino group, as well as other substituents on the ligand framework, can influence the arrangement of ligands around the metal center and, consequently, the coordination geometry. In organotin(IV) complexes, the nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) in conjunction with the 4-(diethylamino)benzoate ligand determines the final coordination number and geometry, which can range from tetrahedral to trigonal bipyramidal and octahedral. researchgate.netajbasweb.com
The presence of other functional groups capable of coordination, such as a hydroxyl group in salicylaldehyde-derived Schiff bases, provides additional donor sites. This can lead to the formation of multidentate ligands that can enforce specific geometries on the metal center. For example, a tetradentate Schiff base ligand can wrap around a metal ion to form a square planar or a distorted tetrahedral geometry. researchgate.net A literature survey indicates that Schiff bases derived from anthranilic acid preferentially coordinate through the azomethine nitrogen and the hydroxyl oxygen of the deprotonated carboxyl group. chemrevlett.com
Table 3: Influence of Ligand Structure on Coordination Stereochemistry
| Ligand System | Influencing Factors | Resulting Stereochemistry/Geometry | Reference(s) |
|---|---|---|---|
| Organotin(IV) complexes of DEABA | Organic groups on tin (methyl, butyl, phenyl) | Tetrahedral, trigonal bipyramidal, octahedral | researchgate.netajbasweb.com |
| Schiff base from 4-(diethylamino)salicylaldehyde | Nature of the amine, planarity of the ligand | Bidentate N,O-coordination, specific dihedral angles between rings | iucr.orgresearchgate.net |
| Tetradentate Schiff base | Multidentate nature of the ligand | Square planar, distorted tetrahedral | researchgate.net |
| Schiff base from anthranilic acid | Position of functional groups | Bidentate chelation via azomethine N and carboxylate O | chemrevlett.com |
Spectroscopic and Structural Elucidation of 4 Diethylamino Benzoic Acid and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A variety of sophisticated spectroscopic methods are employed to unravel the intricate structures and properties of 4-(diethylamino)benzoic acid and its derivatives.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. researchgate.netajbasweb.com In organotin(IV) complexes derived from this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR studies have been instrumental. researchgate.netajbasweb.com
For instance, in diorganotin(IV) and triorganotin(IV) complexes, the coordination of the carboxylate group to the tin atom is confirmed by NMR data. researchgate.netajbasweb.com The chemical shifts in the ¹H and ¹³C NMR spectra provide information about the electronic environment of the protons and carbons in the molecule. For example, in various 4-(benzylamino)benzoic acid derivatives, the proton of the carboxylic acid (COOH) typically appears as a singlet around δ 11.8-12.0 ppm in ¹H NMR spectra (DMSO-d₆, 400 MHz). preprints.org The protons of the aromatic rings and the diethylamino group also show characteristic signals. vulcanchem.com
¹¹⁹Sn NMR spectroscopy is particularly useful for organotin compounds. For example, the ¹¹⁹Sn NMR signal for bis[4-(diethylamino)benzoato]dibutyltin(IV) appears at -171.65 ppm, while for the dimeric [{4-(diethylamino)benzoato(C₄H₉)₂Sn}₂O]₂, two signals are observed at -171.65 and -221.43 ppm. ajbasweb.com These shifts provide insights into the coordination number and geometry around the tin atom. researchgate.netajbasweb.com In solution, some complexes may exist in a dynamic equilibrium, leading to five and six coordination states for the tin atom. researchgate.netajbasweb.com
Table 1: Representative ¹H NMR Data for 4-(Benzylamino)benzoic Acid Derivatives (DMSO-d₆, 400 MHz)
| Compound | COOH (s, 1H) | Ar-H | NHCH₂ (t, 1H) | HNCH₂ (d, 2H) | OCH₃ (s, 3H) |
|---|---|---|---|---|---|
| 4-(benzylamino)benzoic Acid | 11.98 ppm | 7.64 (d), 7.34 (m), 7.24 (m), 6.60 (m) | 7.03 ppm | 4.33 ppm | - |
| 4-((4-chlorobenzyl)amino)benzoic Acid | 11.82 ppm | 7.64 (d), 7.36 (m), 6.57 (d) | 7.04 ppm | 4.32 ppm | - |
| 4-((4-bromobenzyl)amino)benzoic Acid | 12.01 ppm | 7.63 (d), 7.50 (d), 7.28 (d), 6.56 (d) | 7.05 ppm | 4.30 ppm | - |
| 4-((4-methoxybenzyl)amino)benzoic Acid | 11.99 ppm | 7.64 (d), 7.26 (d), 6.89 (d), 6.58 (d) | 6.95 ppm | 4.25 ppm | 3.72 ppm |
| 4-((3,4-dimethoxybenzyl)amino)benzoic Acid | 11.98 ppm | 7.64 (d), 6.96 (m), 6.60 (d) | 6.60 ppm | 4.24 ppm | 3.73, 3.71 ppm |
Data sourced from a study on 4-(benzylamino)benzoic acid derivatives. preprints.org
Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is another essential technique for characterizing this compound and its derivatives. researchgate.netajbasweb.com The coordination of the carboxylate group to a metal center can be monitored by the shifts in the asymmetric and symmetric stretching vibrations of the COO group. researchgate.netajbasweb.com
In the free this compound, the ν(C=O) stretching vibration of the carboxylic acid group is typically observed. nih.gov Upon complexation, this band is replaced by two distinct bands corresponding to the asymmetric (νasym) and symmetric (νsym) vibrations of the deprotonated carboxylate group. researchgate.netajbasweb.com The difference between these two frequencies (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). researchgate.netajbasweb.com
For example, in organotin(IV) complexes of this compound, the coordination is confirmed to occur via the oxygen atoms of the carboxylate group. researchgate.netajbasweb.com Similarly, in Schiff base complexes derived from related aminobenzoic acids, the coordination of the azomethine nitrogen and the deprotonated carboxylate oxygen to the metal ion is indicated by shifts in the ν(C=N) and ν(COO) bands, respectively. imist.ma
Table 2: Key FTIR Absorption Bands (cm⁻¹) for 4-(Benzylamino)benzoic Acid Derivatives
| Compound | COOH | NH | C=O |
|---|---|---|---|
| 4-(benzylamino)benzoic Acid | 2536-3100 | 3422 | 1655 |
| 4-((4-chlorobenzyl)amino)benzoic Acid | 2514-3000 | 3416 | 1651 |
| 4-((4-dimethylamino)benzyl)amino)benzoic Acid | 2600-3150 | 3330 | 1605 |
| 4-((4-bromobenzyl)amino)benzoic Acid | 2515-3100 | 3422 | 1653 |
| 4-((4-methoxybenzyl)amino)benzoic Acid | 2500-3310 | 3410 | 1604 |
| 4-((3,4-dimethoxybenzyl)amino)benzoic Acid | 2600-3150 | 3330 | 1605 |
Data sourced from a study on 4-(benzylamino)benzoic acid derivatives. preprints.org
Electronic Absorption and Photoluminescence Spectroscopy of Complexes
Electronic absorption and photoluminescence spectroscopy are utilized to investigate the electronic transitions and emissive properties of complexes containing this compound derivatives.
Complexes of this compound and its analogs can exhibit interesting photophysical properties. For instance, the fluorescence of ester and amide derivatives of 4-N,N-dimethylamino benzoic acid has been studied. researchgate.net These compounds show absorption maxima in the range of 295-315 nm and fluorescence maxima between 330-360 nm, with the exact position being solvent-dependent. researchgate.net In polar solvents, a red-shifted fluorescence band is observed, which is indicative of the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net
Lanthanide complexes with derivatives of benzoic acid are known for their luminescence. mdpi.com The organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelengths. mdpi.com For example, a terbium(III) complex has shown characteristic emission bands at 490, 545, 585, and 620 nm, corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. mdpi.com
Similarly, a one-dimensional copper(II) coordination polymer derived from a ligand incorporating a 4-(diethylamino) moiety was found to be a "turn-on" fluorescence sensor for bilirubin. semanticscholar.org The initial weak fluorescence of the copper complex is enhanced upon displacement of the ligand by bilirubin. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. preprints.orgnih.gov
The crystal structure of a 1:1 complex between 3,5-dinitrobenzoic acid and 4-(N,N-dimethylamino)benzoic acid revealed an unusual formation of O–H···O hydrogen-bonded carboxy homodimers, which was attributed to the influence of C–H···O and π···π stacking interactions. rsc.org In another study, the crystal structure of (E)-4-[(4-diethylamino-2-hydroxybenzylidene)amino]benzoic acid showed that the molecule has an E conformation about the C=N bond and that molecules are linked into inversion dimers by O–H···O hydrogen bonds. researchgate.netiucr.org
In a manganese(II) complex with 4-(diethylamino)benzoate, the Mn(II) atoms are coordinated by the benzoate (B1203000) anions and water molecules, forming polymeric chains. iucr.org The structure is further stabilized by O–H···O hydrogen bonds and weak C–H···π interactions. iucr.org Similarly, the crystal structure of 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol (B129727) solvate revealed a non-planar molecule with a significant dihedral angle between the benzene (B151609) rings, stabilized by intramolecular and intermolecular hydrogen bonds. nih.gov
Table 3: Selected Crystallographic Data for (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₀N₂O₃ |
| Molecular Weight | 312.36 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.4216 (8) |
| b (Å) | 8.1511 (6) |
| c (Å) | 16.0820 (11) |
| β (°) | 93.001 (3) |
| V (ų) | 1626.06 (19) |
| Z | 4 |
Data sourced from a crystallographic study. researchgate.net
Analysis of Molecular Structure and Bonding
The spectroscopic and crystallographic data provide a foundation for a detailed analysis of the molecular structure and bonding in this compound and its derivatives.
Structural Conformation and Isomerism in Derivatives and Complexes
The conformation of this compound derivatives is influenced by the nature of the substituents and the surrounding environment. In complexes, the coordination to a metal center can significantly alter the conformation.
For instance, in the crystal structure of (E)-4-[(4-diethylamino-2-hydroxybenzylidene)amino]benzoic acid, the molecule adopts an E conformation around the C=N double bond. researchgate.netiucr.org The dihedral angle between the two benzene rings is 12.25 (19)°, indicating a non-planar arrangement. researchgate.netiucr.org One of the ethyl groups in this structure was found to be disordered over two positions. researchgate.netiucr.org
In the case of 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate, the dihedral angle between the benzene rings is a more pronounced 75.21 (5)°. nih.gov This significant twist is a key feature of its conformation.
The formation of isomers is also an important aspect. For example, in the synthesis of organotin(IV) complexes, different stoichiometries can lead to diorganotin or triorganotin species, each with distinct structural characteristics. researchgate.netajbasweb.com The coordination geometry around the tin atom can vary from four-coordinate to six-coordinate, depending on the specific complex and its state (solid or solution). researchgate.netajbasweb.com
Furthermore, in dimeric cadmium(II) complexes with 4-(dimethylamino)benzoate (B8555087), the carboxylate groups can act as bridging ligands, linking two metal centers. iucr.org The coordination environment around each cadmium atom is completed by other ligands, leading to a seven-coordinate geometry. iucr.org The dihedral angles between the planar carboxylate groups and the adjacent benzene rings are 11.48 (17)° and 12.78 (13)°. iucr.org
Bonding Interactions within Complexes (e.g., Ligand-Metal Charge Transfer Transitions)
The coordination of this compound (DEAB) and its derivatives to metal centers gives rise to a variety of structurally diverse complexes, stabilized by a network of primary and secondary bonding interactions. The primary mode of interaction involves the coordination of the carboxylate group to the metal ion, while secondary interactions such as hydrogen bonding and π-interactions further stabilize the crystal lattice. A significant electronic feature of these complexes is the potential for charge transfer transitions, particularly ligand-to-metal charge transfer (LMCT), which is influenced by the electron-donating nature of the diethylamino group.
Coordination Modes and Primary Bonding
In its complexes, this compound, typically in its deprotonated carboxylate form, demonstrates versatile coordination behavior. Spectroscopic evidence, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirms that coordination to metal centers, such as tin(IV), occurs through the oxygen atoms of the carboxylate group. researchgate.net The ligand can act in several ways:
Monodentate: The carboxylate group binds to a single metal center through one of its oxygen atoms. This has been observed in various organotin(IV) and transition metal complexes. researchgate.netdergipark.org.tr
Bidentate: Both oxygen atoms of the carboxylate group can chelate to the same metal center. This mode of coordination is seen in complexes with cobalt(II) and copper(II). dergipark.org.tr
Bidentate Bridging: The carboxylate group can bridge two different metal centers. This is a common feature in polynuclear and polymeric structures, such as in certain organotin(IV) complexes where it leads to the formation of centrosymmetric planar Sn₂O₂ cores. researchgate.net
The coordination number and geometry of the metal center are dictated by the stoichiometry and the nature of the other ligands present. For instance, in a series of organotin(IV) complexes derived from DEAB, coordination numbers of four, five, and six have been reported, resulting in geometries ranging from tetrahedral to trigonal bipyramidal and octahedral. researchgate.net Similarly, in a manganese(II) complex, the Mn(II) ions are coordinated by two DEAB anions and water molecules, creating a polymeric chain structure. iucr.org
Secondary Bonding Interactions
Ligand-to-Metal Charge Transfer (LMCT) Transitions
A key spectroscopic feature of complexes involving ligands with electron-donating groups is the appearance of charge-transfer bands in their electronic spectra. For complexes of this compound, the presence of the powerful electron-donating diethylamino group on the phenyl ring makes the ligand electron-rich and thus a potential donor in charge transfer transitions.
Interfacial charge-transfer transitions (ICTTs), a type of LMCT, have been explicitly demonstrated for benzoic acid derivatives adsorbed on the surface of rutile TiO₂ nanoparticles. acs.org While benzoic acid itself showed no visible light absorption when bound to TiO₂, the introduction of electron-donating substituents like an amino or dimethylamino group resulted in new, broad absorption bands in the visible region. acs.org These bands are attributed to the transition of an electron from the highest occupied molecular orbital (HOMO) of the aminobenzoic acid derivative to the conduction band of the TiO₂. acs.org The energy of this charge-transfer transition is highly dependent on the electron-donating strength of the substituent.
As shown in the table below, increasing the electron-donating ability of the substituent on the benzoic acid ring (e.g., from -H to -NH₂ to -N(CH₃)₂) causes a red-shift in the absorption onset of the charge transfer band. acs.org This indicates a smaller energy gap for the LMCT process. Although this study was conducted on a semiconductor surface, the principle of LMCT is directly applicable to discrete molecular complexes of this compound. In such complexes, an electron is promoted from a ligand-based orbital to a metal-based d-orbital.
In complexes of 4-N,N-dimethylaminobenzoic acid with Mn(II), Co(II), Ni(II), and Cu(II), shifts in the ligand's internal π→π* transitions upon coordination to the metal ion have been observed, confirming electronic interaction and the formation of the complex. dergipark.org.tr While specific LMCT bands were not assigned in this particular study, their presence is strongly implied by the electronic nature of the ligand. In other systems, charge-transfer interactions between the amino group of one molecule and an acceptor group (like a nitro group) on another have been shown to drive the formation of co-crystals. researchgate.net This further underscores the electron-donating capability of the N,N-dialkylaminobenzoate moiety, which is the fundamental prerequisite for ligand-to-metal charge transfer.
Table 4.2.2.1: Coordination Details in Selected this compound and Derivative Complexes
| Metal Center | Ligand | Coordination Mode of Carboxylate | Metal Coordination Geometry | Reference |
|---|---|---|---|---|
| Sn(IV) | This compound | Monodentate and Bidentate Bridging | Five- and Six-coordinate (Trigonal Bipyramid) | researchgate.net |
| Mn(II) | 4-(Diethylamino)benzoate | Monodentate | Six-coordinate (Octahedral) | iucr.org |
| Co(II) | 4-N,N-Dimethylaminobenzoic acid | Bidentate | Not specified | dergipark.org.tr |
| Cu(II) | 4-N,N-Dimethylaminobenzoic acid | Bidentate | Not specified | dergipark.org.tr |
Table 4.2.2.2: Interfacial Charge-Transfer (ICT) Data for Benzoic Acid Derivatives on Rutile TiO₂
| Ligand Adsorbed on TiO₂ | Substituent | Absorption Onset (nm) | Type of Transition | Reference |
|---|---|---|---|---|
| Benzoic Acid | -H | No visible absorption | - | acs.org |
| 4-Aminobenzoic acid | -NH₂ | ~550 | Interfacial Charge-Transfer | acs.org |
Computational and Theoretical Investigations of 4 Diethylamino Benzoic Acid Systems
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For systems like 4-(Diethylamino)benzoic acid, DFT calculations can accurately predict key structural and electronic parameters. Studies on the closely related analogue, 4-(Dimethylamino)benzoic acid (4-DMABA), using the B3LYP functional with a 6-311++G(d,p) basis set, provide a strong model for understanding the diethyl derivative. researchgate.netum.edu.my
The optimized geometry of these molecules reveals a planar phenyl ring, with the electron-donating amino group at one end and the electron-withdrawing carboxylic acid group at the other. This "push-pull" architecture is central to its electronic properties. The diethylamino group, being a strong electron donor, increases the electron density of the aromatic ring, while the carboxyl group withdraws it. This intramolecular charge transfer character significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netum.edu.my
The HOMO is typically localized over the electron-rich diethylamino group and the phenyl ring, whereas the LUMO is concentrated on the electron-deficient carboxylic acid moiety. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. um.edu.my A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation.
Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution across the molecule. For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the carboxyl group, indicating the most likely sites for electrophilic attack. Conversely, a positive potential region (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. um.edu.my
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.27 eV |
| LUMO Energy | -1.40 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.87 eV |
| Dipole Moment | ~5.5 D |
Quantum Chemical Calculations of Reactivity and Stability
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, chemical hardness represents the resistance to change in electron configuration. A higher value indicates greater stability and lower reactivity.
Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule can undergo electronic change. Softer molecules are generally more reactive.
Electronegativity (χ): Calculated as -(E_LUMO + E_HOMO) / 2, this parameter measures the power of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index quantifies the energy lowering of a system when it accepts electrons from the environment. It is a measure of a molecule's ability to act as an electrophile.
Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool used to study charge transfer and hyperconjugative interactions that contribute to molecular stability. um.edu.my For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pair of the nitrogen atom into the π* orbitals of the aromatic ring, as well as interactions involving the carboxyl group. These intramolecular charge transfer (ICT) interactions stabilize the molecule and are fundamental to its electronic properties. um.edu.my
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or polarization |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | Measures electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic character |
Molecular Dynamics Simulations of Molecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior, particularly its interactions with its environment, such as solvent molecules or biological macromolecules.
To perform such a simulation, the molecule is placed in a simulation box, often filled with a solvent like water. A force field (e.g., OPLS-AA, CHARMM) is chosen to define the potential energy of the system, describing the interactions between all atoms. The system is then neutralized with counter-ions, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, typically nanoseconds to microseconds.
MD simulations can reveal:
Conformational Dynamics: How the molecule flexes and what are its preferred shapes (conformations) in solution. This includes the rotation of the diethylamino and carboxyl groups relative to the phenyl ring.
Solvation Shell Structure: How solvent molecules, like water, arrange themselves around the solute. This is crucial for understanding solubility and is driven by interactions like hydrogen bonding between the carboxyl group and water.
Intermolecular Interactions: If multiple molecules are simulated, MD can predict aggregation behavior, such as the formation of dimers or larger clusters, and the nature of the forces (e.g., π–π stacking, hydrogen bonding) that stabilize these aggregates.
These simulations are invaluable for bridging the gap between a static molecular structure and its dynamic behavior in a realistic chemical or biological context.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like derivatives of this compound, QSAR can be a powerful tool for drug design and optimization.
A typical QSAR study involves several steps:
Data Set Generation: A series of analogues of this compound would be synthesized, varying substituents on the aromatic ring or modifying the functional groups. The biological activity of each compound (e.g., inhibitory concentration against an enzyme, antibacterial potency) is measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies, atomic charges). Hydrophobicity (logP) and molar refractivity are also commonly used.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward molecules with potentially higher efficacy. Studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of hydrogen-bonding groups are often key determinants of inhibitory activity.
Biological and Pharmacological Research Applications of 4 Diethylamino Benzoic Acid and Its Derivatives
Anticancer Activity and Cytotoxicity Studies
Derivatives of 4-(diethylamino)benzoic acid have been a subject of investigation in oncology, particularly focusing on their potential as cytotoxic agents against various cancer cell lines. Research has centered on organometallic complexes, specifically organotin(IV) derivatives, which have demonstrated notable bioactivity.
Efficacy against Human Liver Carcinoma Cells (HepG2)
Organotin(IV) carboxylate complexes derived from this compound have been synthesized and evaluated for their cytotoxic effects on the human liver carcinoma cell line, HepG2. ajbasweb.com A study involving four such complexes revealed that their anticancer activity is significantly influenced by the nature of the organic substituents on the tin atom. ajbasweb.com
The parent this compound was found to be inactive against HepG2 cells. However, its organotin(IV) derivatives exhibited dose-dependent cytotoxicity. ajbasweb.com The triphenyltin(IV) derivative, 4-[N(C2H5)2]C6H4COO(C6H5)3Sn (Complex 4), demonstrated the most potent activity with a half-maximal inhibitory concentration (IC50) of 0.151 µg/mL. ajbasweb.com This was considerably lower than the IC50 values for the diorganotin(IV) complexes, which included dimethyltin(IV), dibutyltin(IV), and a distannoxane dimer derivative, highlighting the crucial role of the organotin moiety in the observed cytotoxicity. ajbasweb.com
| Compound | Description | IC50 Value (µg/mL) |
|---|---|---|
| This compound | Parent Ligand | Inactive |
| Complex 1 | {4-[N(C2H5)2]C6H4COO}2(CH3)2Sn | 0.747 |
| Complex 2 | {4-[N(C2H5)2]C6H4COO}2(C4H9)2Sn | 0.565 |
| Complex 3 | [{4-[N(C2H5)2]C6H4COO(C4H9)2Sn}2O]2 | 0.722 |
| Complex 4 | 4-[N(C2H5)2]C6H4COO(C6H5)3Sn | 0.151 |
Activity against Human Breast Cancer Cell Line (MCF-7) and Leukemia Cancer Cell Line (K-562)
Within the scope of the reviewed scientific literature, specific studies detailing the cytotoxic activity of this compound derivatives against the human breast cancer cell line (MCF-7) and the leukemia cancer cell line (K-562) were not identified. While research on various organic and organometallic compounds against these cell lines is extensive, data pertaining directly to derivatives of this compound is not available in the searched sources. doaj.orgtsijournals.com
Exploration of Mechanisms of Action in Inducing Cell Death
The precise mechanisms through which derivatives of this compound induce cell death are primarily inferred from studies on the broader class of organotin(IV) compounds. The cytotoxic action of these agents is complex and can involve multiple cellular pathways. mdpi.com A principal mechanism is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov
Research on related organotin(IV) derivatives suggests that they can trigger apoptosis through the intrinsic pathway. semanticscholar.orgresearchgate.net This pathway involves the disruption of the mitochondrial inner membrane potential and the subsequent production of reactive oxygen species (ROS), leading to cellular demise. semanticscholar.orgresearchgate.net Other proposed mechanisms for organotin-induced apoptosis include the activation of caspases, a family of proteases essential for the execution phase of apoptosis, failure of the mitotic spindle during cell division, and disruption of intracellular calcium homeostasis. mdpi.com
Structure-Toxicity Relationships of Organotin(IV) Derivatives
The cytotoxicity of organotin(IV) derivatives of this compound is strongly dependent on their molecular structure, specifically the number and type of organic groups attached to the tin center. ajbasweb.comnih.gov This structure-activity relationship is a well-documented phenomenon in the field of organotin chemistry. nih.gov
Studies on HepG2 cells clearly illustrate this relationship. The triorganotin(IV) derivative, triphenyltin(IV) 4-(diethylamino)benzoate, exhibited significantly higher cytotoxicity than its diorganotin(IV) counterparts (dimethyltin and dibutyltin (B87310) derivatives). ajbasweb.com This aligns with the general trend observed for organotin(IV) compounds, where the biological activity often follows the order: R3Sn+ > R2Sn2+ > RSn3+. nih.gov The nature of the organic group (R) also plays a role, with aryl (phenyl) groups often conferring greater activity than alkyl (methyl, butyl) groups in similar complexes. ajbasweb.com Furthermore, the coordination geometry around the tin atom, which can range from tetrahedral to trigonal-bipyramidal, is also believed to influence the biological activity of these complexes. ajbasweb.commdpi.comthescipub.com
Enzyme Inhibition Studies
Beyond anticancer research, derivatives of this compound have been explored as inhibitors of specific enzymes, demonstrating their potential in antiviral applications.
SARS-CoV 3CL Protease Inhibition by Benzotriazole (B28993) Esters Derived from this compound
In the search for antiviral agents against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), the main protease, 3CL protease (3CLpro), has been identified as a key drug target due to its essential role in viral replication. ntu.edu.tw A study focused on the discovery of mechanism-based inhibitors for this enzyme identified stable benzotriazole esters as a potent class of inactivators. ntu.edu.tw
Among the compounds synthesized and tested was a benzotriazole ester derived from this compound. This derivative was shown to inhibit the SARS-CoV 3CL protease, with the product derived from it exhibiting a half-maximal inhibitory concentration (IC50) of 0.5 mM. ntu.edu.tw Although it was not the most potent compound within the studied series, its activity confirmed that the 4-(diethylamino)benzoyl moiety is a viable structural component for the design of 3CL protease inhibitors. ntu.edu.tw
| Compound | Description | IC50 Value (mM) |
|---|---|---|
| Benzotriazole Ester of this compound | SARS-CoV 3CL Protease Inhibitor | 0.5 |
Aldehyde Dehydrogenase (ALDH) Inhibition (for related diethylamino-substituted benzaldehydes)
The diethylamino-substituted benzaldehyde (B42025), 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a well-characterized and potent inhibitor of aldehyde dehydrogenases (ALDHs), a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. acs.orgnih.gov DEAB's inhibitory action has been a subject of extensive research, particularly in the context of cancer therapy, where ALDH activity is often associated with drug resistance. acs.org
DEAB has been described as a reversible and competitive inhibitor of ALDH1, with a reported Ki value of 4 nM. medchemexpress.com It acts by competing with the aldehyde substrate for the enzyme's active site. acs.org However, further studies have revealed a more complex mechanism of inhibition for different ALDH isoforms. For instance, DEAB has been shown to be an irreversible, covalent inactivator of ALDH7A1. acs.org This irreversible inhibition occurs through the formation of a stable acyl-enzyme intermediate that stalls the catalytic cycle. acs.org
The inhibitory potency of DEAB varies across different ALDH isoforms. It is a potent inhibitor for several ALDHs, with IC50 values ranging from 57 nM to 13 μM for the isoforms examined. nih.gov The most potent inhibition is observed against ALDH1A1, followed by ALDH2, ALDH1A2, ALDH1B1, ALDH1A3, and ALDH5A1. nih.gov Interestingly, DEAB is not an inhibitor for ALDH1L1 or ALDH4A1. nih.gov For some isoforms like ALDH3A1, DEAB acts as an excellent substrate, with a turnover rate exceeding that of the commonly used substrate, benzaldehyde. nih.gov For other isoforms, such as ALDH1A1, it is a very slow substrate, effectively behaving as an inhibitor in the presence of more rapidly metabolized aldehydes. nih.gov
The structural features of DEAB have been a foundation for the development of analogues with improved isoform selectivity and potency. acs.org For example, modifications to the DEAB scaffold have led to the identification of compounds with potent inhibitory activity against ALDH1A3 and ALDH3A1, which are important in cancer stem cells and drug resistance. acs.org
Table 1: Inhibitory Activity of 4-(Diethylamino)benzaldehyde (DEAB) against various ALDH Isoforms
| ALDH Isoform | Inhibition Type | Ki Value | IC50 Value | Notes |
|---|---|---|---|---|
| ALDH1 | Reversible, Competitive | 4 nM medchemexpress.com | - | Competitive with the aldehyde substrate. acs.org |
| ALDH1A1 | - | 10 nM nih.gov | 57 nM nih.gov | Most potently inhibited isoform. nih.gov |
| ALDH1A2 | Irreversible | - | - | Apparent bimolecular rate constant of 2900 M⁻¹s⁻¹. nih.gov |
| ALDH2 | Irreversible | - | - | Apparent bimolecular rate constant of 86,000 M⁻¹s⁻¹. nih.gov |
| ALDH7A1 | Irreversible, Covalent | - | - | Forms a stable acyl-enzyme species. acs.org |
| ALDH1A3 | - | - | > 57 nM | Less potently inhibited than ALDH1A1. nih.gov |
| ALDH1B1 | - | - | > 57 nM | Less potently inhibited than ALDH1A1. nih.gov |
| ALDH5A1 | - | - | > 57 nM | Less potently inhibited than ALDH1A1. nih.gov |
Potential as Enzyme Inhibitors in Disease Pathways
Derivatives of benzoic acid have shown promise as inhibitors of various enzymes implicated in disease pathways. For instance, a series of benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoyl benzoic acid, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov These compounds demonstrated potent inhibition of several human CA isoforms, including hCA II, VII, and IX, with inhibition constants (Kis) in the low nanomolar to subnanomolar range. nih.gov The inhibition of these isoforms is relevant to conditions such as glaucoma, epilepsy, and cancer. nih.gov
In another study, the inhibitory effects of various benzoic acid derivatives on α-amylase, a key enzyme in starch digestion, were explored. mdpi.com The results indicated that the substitution pattern on the benzene (B151609) ring significantly influences the inhibitory activity. mdpi.com For example, 2,3,4-trihydroxybenzoic acid was identified as the most potent inhibitor among the tested compounds. mdpi.com This line of research is pertinent to the management of diabetes. mdpi.com
Furthermore, sulfanilamide-diazo derivatives incorporating benzoic acid moieties have been developed as novel inhibitors of human carbonic anhydrase II (hCA II). researchgate.net These compounds exhibited noncompetitive inhibition with Ki values in the low micromolar range. researchgate.net Such studies highlight the potential of designing benzoic acid derivatives as selective enzyme inhibitors for therapeutic applications. researchgate.net
Antimicrobial and Antifungal Efficacy of Derived Complexes
Metal complexes derived from Schiff bases containing a benzoic acid moiety have demonstrated significant antimicrobial and antifungal activities. nih.govnih.gov The coordination of the Schiff base ligand to a metal ion often enhances its biological activity compared to the free ligand. nih.govnih.gov This increased efficacy is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism. nih.gov
A variety of transition metal complexes, including those of Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), with Schiff bases derived from derivatives of benzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov These complexes have shown activity against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, as well as various fungal species (Aspergillus niger, Candida albicans). ekb.egmdpi.com
Table 2: Antimicrobial Activity of Representative Metal Complexes Derived from Benzoic Acid-Related Schiff Bases
| Metal Complex | Bacterial Strains Tested | Fungal Strains Tested | General Observation |
|---|---|---|---|
| Cu(II), Ni(II), Co(II), Mn(II), Zn(II) complexes of a Schiff base from chromone-3-carbaldehyde and 4-chloro-2-amino benzoic acid | E. coli, B. subtilis, Pseudomonas, Edwardella nih.gov | Penicillium, Trichoderma nih.gov | Metal complexes are more active than the free ligand. nih.gov |
| Co(II), Ni(II), Cu(II), Zn(II) complexes of (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one | S. faecalis, B. cereus, S. aureus, S. flexneri, E. coli, P. aeruginosa nih.gov | Not specified | Metal complexes are more active than the free ligand; Cu(II) complex showed the highest activity. nih.gov |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes of a Schiff base from 4-chlorobenzaldehyde (B46862) and 4-aminoantipyrine | Various microbial species | Not specified | Metal complexes are more biologically active than the ligand. jocpr.com |
Antioxidant Activities of this compound Complexes
Metal complexes of ligands related to aminobenzoic acids have been investigated for their antioxidant properties. researchgate.net The antioxidant activity of these complexes is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govderpharmachemica.com The presence of a metal ion in the complex can influence its antioxidant potential. pensoft.net
Studies on Schiff base complexes derived from various aldehydes and amines have shown that these compounds can exhibit significant antioxidant activity. nih.govderpharmachemica.com For instance, a Schiff base synthesized from 4-hydroxy-benzoic acid hydrazide and 4-diethylamino-2-hydroxy-benzaldehyde was found to be a potent antioxidant. nih.gov The antioxidant capacity is generally attributed to the ability of the compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov
DNA Cleavage Studies by Metal Complexes
Metal complexes, particularly those of transition metals like copper, have been extensively studied for their ability to cleave DNA. innovareacademics.inwilkes.edu This property is of significant interest in the development of artificial nucleases and potential anticancer agents. sciepub.com The mechanism of DNA cleavage by these complexes can occur through either oxidative or hydrolytic pathways. sciepub.commdpi.com
Oxidative cleavage typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent and molecular oxygen. wilkes.edu These ROS can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. wilkes.edu The redox properties of the metal center are crucial for this process. nih.gov
Hydrolytic cleavage, on the other hand, involves the metal complex acting as a Lewis acid to facilitate the hydrolysis of the phosphodiester bonds in the DNA backbone. researchgate.net This mechanism does not require an external reducing agent. nih.gov
The binding of the metal complex to DNA is a prerequisite for cleavage. nih.gov Complexes can interact with DNA through various modes, including intercalation, groove binding, or electrostatic interactions. mdpi.com The specific mode of binding can influence the efficiency and selectivity of the cleavage reaction. nih.gov Gel electrophoresis is a common technique used to analyze the cleavage of plasmid DNA, where the conversion of the supercoiled form to the nicked and linear forms indicates strand breaks. jocpr.comjocpr.com
Modulation of Taste Receptors
Agonism of T1R1/T1R3 Umami Receptors
The umami, or savory, taste is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two members of the taste receptor type 1 family: T1R1 and T1R3. nih.govnih.gov This receptor is activated by L-amino acids, most notably monosodium glutamate (B1630785) (MSG). nih.gov The T1R1 subunit is responsible for the selectivity towards umami tastants, while T1R3 is also a component of the sweet taste receptor (T1R2/T1R3). nih.gov
The binding of an agonist like glutamate to the large extracellular Venus flytrap domain of the T1R1 subunit initiates a conformational change in the receptor complex, leading to the activation of downstream signaling pathways that ultimately result in the perception of umami taste. researchgate.net The response of the T1R1/T1R3 receptor can be enhanced by 5'-ribonucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), through an allosteric mechanism. researchgate.net These molecules bind to a different site on the receptor and potentiate the response to L-amino acids. researchgate.net
Research into the T1R1/T1R3 receptor has also identified other molecules that can modulate its activity. For instance, methional, a flavor compound found in many foods, has been shown to act as an allosteric modulator of the T1R1/T1R3 receptor. researchgate.net Interestingly, it acts as a positive allosteric modulator for the human receptor and a negative allosteric modulator for the mouse receptor, highlighting species-specific differences in receptor function. researchgate.net
Structure-Activity Relationships in Taste Modulation
The relationship between the chemical structure of a compound and its ability to modulate taste is a critical area of study for the development of novel flavor ingredients. For aminobenzoic acid derivatives, certain structural features are likely to influence their activity as sweet taste modulators.
The study that demonstrated the sweetness-enhancing effect of 4-aminobenzoic acid also investigated its isomer, 3-aminobenzoic acid google.com. Interestingly, 3-aminobenzoic acid exhibited a slightly greater potentiation of sucrose (B13894) sweetness, increasing the perceived intensity to that of a 7% sucrose solution at the same concentration google.com. This suggests that the position of the amino group on the benzoic acid ring is a key determinant of its modulatory activity.
The aromatic ring of benzoic acid derivatives also plays a significant role in their interaction with the sweet taste receptor nih.gov. The planarity and potential for π-π stacking interactions with aromatic amino acid residues within the receptor's binding site are important considerations. The substitution pattern on this ring, as seen with the amino group position, directly impacts the electronic properties and spatial arrangement of functional groups, thereby affecting binding affinity and modulatory efficacy.
While direct experimental data for this compound is lacking, the known activity of its parent compound, 4-aminobenzoic acid, provides a foundation for hypothesizing its potential as a sweet taste modulator. The addition of the two ethyl groups on the nitrogen atom would significantly alter the steric bulk and lipophilicity of the amino substituent. These changes would be expected to influence the binding orientation and affinity of the molecule for the sweet taste receptor, potentially leading to a different modulatory profile compared to 4-aminobenzoic acid. Further empirical studies are required to fully understand the structure-activity relationships of N-alkylated aminobenzoic acids in the context of sweet taste modulation.
Advanced Materials Science Applications of 4 Diethylamino Benzoic Acid Derivatives
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of many 4-(diethylamino)benzoic acid derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. The detection mechanism often relies on the modulation of the fluorophore's emission in the presence of the target analyte.
One notable application is in the creation of fluorescent probes for the detection of heavy metal ions in aqueous media. For instance, a derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, has been utilized as a quencher in aptamer-based sensors for mercury (Hg²⁺) ions. In such systems, the aptamer, a specific oligonucleotide sequence, binds to the target ion, causing a conformational change that alters the distance between the fluorophore and the quencher, leading to a measurable change in fluorescence.
Another example involves the synthesis of coumarin-based fluorescent probes derived from 4-diethylaminosalicylaldehyde. These probes can exhibit a "turn-on" fluorescence response upon binding to specific metal ions. For example, a probe synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde has been developed for the detection of chromium (Cr³⁺) and mercury (Hg²⁺) ions. The probe demonstrates a strong fluorescence turn-on for Cr³⁺ and a turn-off response for Hg²⁺, with detection limits of 0.32 and 1.93 μM, respectively.
| Probe Derivative | Target Analyte | Detection Mechanism | Detection Limit |
| 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) with aptamer | Hg²⁺ | Fluorescence quenching | 10 nM |
| Coumarin-based probe from 4-diethylaminosalicylaldehyde | Cr³⁺ / Hg²⁺ | Turn-on / Turn-off fluorescence | 0.32 µM / 1.93 µM |
Supramolecular Assembly and Self-Organizing Systems
The ability of this compound and its derivatives to form ordered structures through non-covalent interactions is the basis for their application in supramolecular chemistry and self-organizing systems. The carboxylic acid group can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules into well-defined architectures.
Research on benzoic acid has shown that it can form hydrogen-bonded dimers in solution, which can further stack into tetramers through aromatic interactions. This hierarchical self-assembly process, driven by a combination of hydrogen bonding and π-stacking, can be preserved in the resulting crystal structure.
A specific example of supramolecular assembly involving a derivative is the crystal structure of (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid. In the crystal, pairs of O—H⋯O hydrogen bonds link the molecules, forming inversion dimers with an R²₂(8) ring motif nih.govresearchgate.net. This demonstrates the capacity of these derivatives to form predictable, ordered structures through hydrogen bonding. These self-assembled structures can create layered molecular arrays.
| Derivative | Supramolecular Motif | Key Interactions |
| Benzoic Acid | Dimers and Tetramers | Hydrogen bonding, Aromatic stacking |
| (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | Inversion Dimers (R²₂(8) ring motif) | O—H⋯O Hydrogen bonding |
Photoactive Materials and Photophysical Studies
The unique photophysical properties of this compound derivatives make them valuable components in photoactive materials. Their ability to absorb and emit light, often with high efficiency, is central to these applications.
One area of application is as photoinitiators in polymerization processes. For example, 4,4′-bis(N,N-diethylamino)benzophenone, a derivative, is used as a photoinitiator for the polymerization of dimethacrylate resins. Upon absorption of UV light, the molecule becomes excited and can initiate the polymerization reaction.
The photophysical properties of these derivatives have been studied in detail. For instance, the photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE), a fluorescent dye, have been investigated in various environments. In 0.1 M phosphate buffer at pH 7.0, it exhibits an excitation maximum at 445 nm and an emission maximum at 482 nm sigmaaldrich.comsigmaaldrich.com. Studies in reverse micelles have shown that its photophysical properties are dependent on the excitation wavelength, a phenomenon known as the red-edge excitation shift (REES) rsc.orgrsc.org.
| Compound | Application/Property | λex (nm) | λem (nm) |
| 4,4′-bis(N,N-diethylamino)benzophenone | Photoinitiator | UV region | - |
| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Fluorescent Label | 445 | 482 |
Electrochemical Applications and Behavior
The electrochemical properties of this compound derivatives have led to their use in the development of electrochemical sensors. The redox activity of these molecules allows them to be used as modifiers for electrodes to enhance their sensitivity and selectivity towards specific analytes.
A notable example is the use of a poly(Methyl Red) modified glassy carbon electrode for the electrochemical detection of uric acid. Methyl Red, which is 2-[4-(dimethylamino)phenylazo]benzoic acid, is a derivative of the target compound. The modified electrode exhibits enhanced electrocatalytic activity towards the oxidation of uric acid. In a phosphate buffer solution at pH 7.4, the cyclic voltammogram of uric acid at the modified electrode shows a significant increase in the peak current compared to a bare glassy carbon electrode. The oxidation peak potential for uric acid at the modified electrode is shifted, indicating a catalytic effect. The relationship between the anodic peak current and the concentration of uric acid is linear over a certain range, allowing for quantitative analysis.
| Electrode Modifier | Analyte | Electrochemical Technique | Key Finding |
| Poly(Methyl Red) | Uric Acid | Cyclic Voltammetry | Enhanced peak current and catalytic oxidation |
| Ta₂O₅-modified carbon paste electrode | Uric Acid | Cyclic Voltammetry | Increased active surface area and sensitivity |
Future Research Directions and Translational Perspectives for 4 Diethylamino Benzoic Acid
Computational Design of Novel Ligands for Enhanced Biological and Material Applications
Computational methods are increasingly being used to design and optimize molecules for specific biological and material science applications. nih.govllnl.govbcmaterials.net These in silico approaches allow for the rational design of novel ligands with enhanced properties, saving time and resources compared to traditional experimental methods. nih.gov For 4-(Diethylamino)benzoic acid and its derivatives, computational tools can be employed to predict their binding affinity to biological targets, such as proteins and enzymes, and to understand the structural basis for their activity. nih.govresearchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govbohrium.com DFT calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For instance, studies on related aminobenzoic acid derivatives have used DFT to analyze vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. bohrium.com Molecular docking simulations are another crucial computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug design for predicting how a ligand will interact with a protein's active site. researchgate.net
In the realm of materials science, computational modeling helps in understanding and predicting the properties of new materials. llnl.govbcmaterials.netclemson.edu By simulating the behavior of molecules at the atomic and mesoscopic scales, researchers can design materials with desired characteristics, such as improved strength, conductivity, or thermal stability. The development of novel ligands based on this compound could lead to new polymers, dyes, or other advanced materials with tailored functionalities.
Key computational techniques and their applications in designing ligands based on this compound are outlined below:
| Computational Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Investigating electronic structure, stability, and spectroscopic properties. | Understanding of molecular stability, reactivity, and interpretation of experimental spectra. nih.govbohrium.com |
| Molecular Docking | Predicting the binding orientation and affinity of ligands to biological targets. | Identification of potential drug candidates and understanding of ligand-protein interactions. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and materials over time. | Prediction of material properties and understanding of molecular interactions in a dynamic environment. llnl.gov |
Green Chemistry Approaches in the Synthesis and Derivatization of this compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The application of these principles to the synthesis and derivatization of this compound is crucial for developing more sustainable and environmentally friendly chemical manufacturing processes. Traditional organic synthesis often relies on volatile and toxic solvents, such as dichloromethane (B109758) and N,N-dimethylformamide (DMF), which contribute significantly to chemical waste. rsc.org
One of the key goals of green chemistry is to replace hazardous solvents with safer alternatives. rsc.org For instance, researchers are exploring the use of greener solvents like propylene (B89431) carbonate in peptide synthesis, a process where aminobenzoic acid derivatives are often used. rsc.org Another approach is to develop solvent-free reaction conditions. A patented method for synthesizing a derivative of this compound involves a molten state reaction between 3-N,N-diethylaminophenol and phthalic anhydride (B1165640), which significantly reduces the amount of toluene (B28343) used compared to traditional methods. google.com This not only minimizes environmental pollution but also simplifies the post-reaction workup. google.com
Derivatization is a common step in chemical analysis and synthesis to improve the properties of a molecule, such as its volatility for gas chromatography. mdpi.com Green derivatization methods aim to use less hazardous reagents and solvents, and to be more efficient in terms of time and energy. mdpi.comsigmaaldrich.comfao.org For example, the use of ethyl chloroformate for the derivatization of phenolic compounds, including benzoic acid derivatives, offers a rapid reaction at room temperature and uses a small amount of a low-cost reagent. mdpi.com
The following table highlights some green chemistry approaches applicable to the synthesis and derivatization of this compound and related compounds:
| Green Chemistry Approach | Description | Example | Benefit |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | Using propylene carbonate instead of dichloromethane or DMF in peptide synthesis. rsc.org | Reduced toxicity and environmental impact. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often in a molten state. | Molten state synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. google.com | Minimized solvent waste and simplified purification. |
| Efficient Derivatization | Using faster, safer, and more efficient derivatization reagents and methods. | Derivatization with ethyl chloroformate at room temperature. mdpi.com | Reduced reaction time, energy consumption, and use of hazardous materials. |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | Solvent-free synthesis with high yields. wjpmr.com | Less waste generation. |
Q & A
Q. What are the optimized synthetic routes for 4-(Diethylamino)benzoic acid, and how can reaction conditions influence yield?
Q. How should researchers characterize this compound, and what analytical discrepancies might arise?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the diethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and the carboxylic proton (δ 12–13 ppm). FT-IR should show C=O stretching at ~1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹. Discrepancies in melting points (e.g., observed 133°C vs. literature 135°C) may arise from residual solvents; recrystallization in ethanol/water (1:1) improves accuracy . Mass spectrometry (ESI-MS) with [M+H]⁺ at m/z 222.2 confirms molecular weight .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. The compound may form irritant byproducts (e.g., diazonium salts) during synthesis; neutralize waste with 10% sodium bicarbonate before disposal . Store at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How does this compound function as a monomer in stimuli-responsive polymers, and what mechanistic insights are key?
- Methodological Answer : The diethylamino group enables pH-responsive behavior. In copolymerization (e.g., with methacrylates), the tertiary amine protonates below pH 6, causing polymer swelling. Monitor kinetics via dynamic light scattering (DLS) and confirm transitions with zeta potential measurements. For example, poly(this compound-co-NIPAM) exhibits a lower critical solution temperature (LCST) shift from 32°C to 38°C at pH 5 .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 25 µM vs. 50 µM) often stem from assay conditions. Standardize using:
Q. How can computational modeling predict the role of this compound in enzyme inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., carbonic anhydrase II, PDB ID: 1CA2). The diethylamino group’s electrostatic potential (-15 kcal/mol) favors binding to zinc-active sites. Compare with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Experimental validation via isothermal titration calorimetry (ITC) should show ΔG ≈ -9.5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
